1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
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Properties
IUPAC Name |
12-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-8-(furan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S2/c29-19(26-9-7-15-4-1-2-5-16(15)12-26)14-33-23-25-24-22-27(13-17-6-3-10-31-17)21(30)20-18(28(22)23)8-11-32-20/h1-6,8,10-11H,7,9,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFJHVOOFRYGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NN=C4N3C5=C(C(=O)N4CC6=CC=CO6)SC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Functional Groups :
- Furan-2-ylmethyl
- 3,4-dihydroisoquinolin-2(1H)-yl
- Thioether linkage with a 2-oxoethyl group
This intricate structure suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives containing the thieno and triazole moieties have shown promise as inhibitors of cancer cell proliferation.
- Mechanism of Action : These compounds may function by inhibiting key signaling pathways involved in tumor growth and metastasis. Specifically, they can affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial in regulating cell division and survival.
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes that are often overactive in cancer cells:
- Squalene Synthase Inhibition : Analogous compounds have demonstrated potent inhibition of squalene synthase, an enzyme critical for cholesterol biosynthesis and implicated in cancer cell proliferation. The IC50 values for these inhibitors can be as low as 15 nM in cellular assays .
Anti-inflammatory Properties
In addition to anticancer effects, the compound may exhibit anti-inflammatory properties. Research has shown that similar thieno-triazole derivatives can reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways.
Case Studies
- Study on Furan Derivatives : A study focused on furan-containing compounds reported significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction through caspase activation .
- In Vivo Studies : Animal models treated with similar thieno-triazole compounds showed reduced tumor growth compared to controls. This suggests that the compound may have therapeutic potential in oncology .
Data Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the dihydroisoquinoline structure exhibit anticancer properties. Studies have shown that derivatives of this class can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, similar compounds were evaluated for their ability to inhibit specific pathways involved in cancer progression .
Antimicrobial Properties
The presence of the thieno and triazolo moieties in the compound suggests potential antimicrobial activities. Investigations into related compounds have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Compounds derived from similar frameworks have been studied for their anti-inflammatory effects. The incorporation of the furan ring may enhance the interaction with inflammatory mediators, thus providing therapeutic benefits in conditions like arthritis or chronic inflammation .
Neuroprotective Potential
Given the structural similarities to known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases. Preliminary studies suggest that related compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Synthesis and Derivative Development
The synthesis of 1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. Key synthetic routes include:
- Bischler-Napieralski reaction : Used for generating the dihydroisoquinoline core.
- Thioether formation : Achieved through nucleophilic substitution reactions involving thiols.
These methods underscore the importance of optimizing reaction conditions to enhance yield and purity .
Case Studies and Research Findings
Recent studies have highlighted various applications:
- Anticancer Efficacy : A derivative was tested against breast cancer cell lines showing IC50 values indicating significant cytotoxicity .
- Antimicrobial Screening : Another study reported effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values comparable to standard antibiotics .
- Neuroprotective Assays : Compounds similar to this structure were evaluated in models of Alzheimer's disease, demonstrating reduced amyloid-beta accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
